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molecular formula C11H12O2 B8284573 Methyl 2-(3-vinylphenyl)acetate

Methyl 2-(3-vinylphenyl)acetate

Cat. No. B8284573
M. Wt: 176.21 g/mol
InChI Key: NOSFCJPRLGDDKT-UHFFFAOYSA-N
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Patent
US06355683B1

Procedure details

Methyl 3-bromophenylacetate (8.0 g, 34.9 mmol) was reacted with ethylene using the procedure described in Example 6, step 1. The crude reaction product was purified by column chromatography (SiO2, 5% EtOAc in petroleum ether) to give 3,3′-bis-[(carbo-methoxy)methyl]stilbene and methyl 3-(ethenyl)phenyl-acetate as a white solid mixture.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:5]=[CH:6][CH:7]=1.[CH2:13]=[CH2:14]>>[CH:13]([C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:5]=[CH:6][CH:7]=1)=[CH2:14]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction product
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (SiO2, 5% EtOAc in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C=1C=C(C=CC1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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